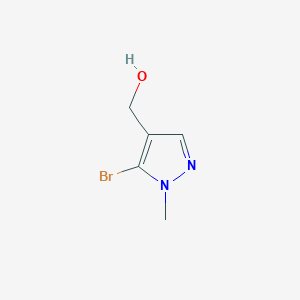
2-(3-chloro-5-methoxyphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-5-methoxyphenyl)ethan-1-amine (methoxyphenamine) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of phenethylamine, an aromatic amine, and is a structural analog of amphetamine. Methoxyphenamine has been studied for its possible use in the treatment of various medical conditions, such as anxiety, depression, and obesity. Its mechanism of action is not fully understood, but it is believed to act as a serotonin-norepinephrine reuptake inhibitor (SNRI).
科学研究应用
Methoxyphenamine has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of serotonin-norepinephrine reuptake inhibitors (2-(3-chloro-5-methoxyphenyl)ethan-1-amines) on behavior and cognition. It has also been used to study the effects of monoamine oxidase inhibitors (MAOIs) on behavior and cognition. Additionally, methoxyphenamine has been studied for its potential use in the treatment of various medical conditions, such as anxiety, depression, and obesity.
作用机制
The exact mechanism of action of methoxyphenamine is not fully understood. However, it is believed to act as a serotonin-norepinephrine reuptake inhibitor (2-(3-chloro-5-methoxyphenyl)ethan-1-amine). This means that it inhibits the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in regulating mood, emotion, and behavior. By inhibiting the reuptake of these neurotransmitters, methoxyphenamine may lead to increased levels of these neurotransmitters in the brain, which can have an antidepressant effect.
Biochemical and Physiological Effects
Methoxyphenamine has been studied for its potential effects on biochemical and physiological processes. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can have an antidepressant effect. Additionally, it has been shown to reduce the levels of cortisol, a stress hormone, which can lead to an anxiolytic effect. Furthermore, methoxyphenamine has been shown to reduce appetite, which can lead to weight loss.
实验室实验的优点和局限性
Methoxyphenamine has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, which makes it cost-effective for use in research. Additionally, it is a relatively stable compound, which makes it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on methoxyphenamine. One potential direction is to further study its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine its potential therapeutic uses, such as in the treatment of anxiety, depression, and obesity. Additionally, further research could be conducted to determine its potential side effects and interactions with other drugs. Finally, further research could be conducted to determine the optimal dosage and administration of methoxyphenamine for various medical conditions.
合成方法
Methoxyphenamine can be synthesized by a two-step process starting with the reaction of 3-chloro-5-methoxybenzaldehyde with ethylenediamine to form 2-(3-chloro-5-methoxyphenyl)ethan-1-amine. This reaction occurs in the presence of a strong base, such as potassium hydroxide, and is followed by a reduction of the nitro group with sodium borohydride to form the final product.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloro-5-methoxyphenyl)ethan-1-amine involves the reaction of 3-chloro-5-methoxybenzaldehyde with ethylamine, followed by reduction of the resulting imine to the amine using sodium borohydride.", "Starting Materials": [ "3-chloro-5-methoxybenzaldehyde", "ethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 equiv) and ethylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a white solid." ] } | |
CAS 编号 |
178486-29-8 |
分子式 |
C9H12ClNO |
分子量 |
185.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



